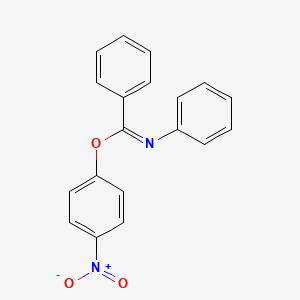
4-nitrophenyl N-phenylbenzenecarboximidoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl N-phenylbenzenecarboximidoate is an organic compound that belongs to the class of phenylbenzenecarboximidoates. This compound is characterized by the presence of a nitrophenyl group and a phenylbenzenecarboximidoate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-nitrophenyl N-phenylbenzenecarboximidoate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-nitrophenyl N-phenylbenzenecarboximidoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and solvents such as dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-nitrophenyl N-phenylbenzenecarboximidoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in catalytic reduction studies.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 4-nitrophenyl N-phenylbenzenecarboximidoate involves its interaction with specific molecular targets. For example, in catalytic reduction reactions, the nitrophenyl group is reduced to an amino group, which can then participate in further chemical transformations . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
4-nitrophenyl N-phenylbenzenecarboximidoate can be compared with other similar compounds, such as:
4-nitrophenyl 3-chloro-N-phenylbenzenecarboximidoate: This compound has a similar structure but with a chloro substituent, which can affect its reactivity and applications.
4-nitrophenyl 3-nitro-N-phenylbenzenecarboximidoate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C19H14N2O3 |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
(4-nitrophenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)17-11-13-18(14-12-17)24-19(15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-14H |
InChI Key |
ZMLFRLJAAHTHBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)
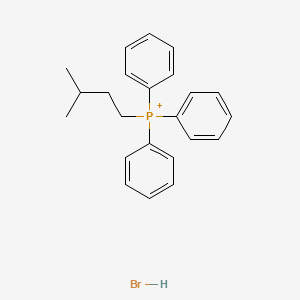
![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B11959210.png)

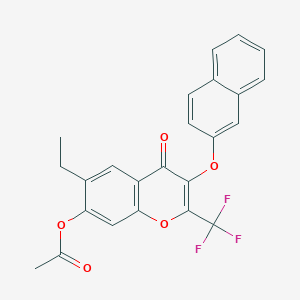



![(2E)-3-(2,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]-2-propenamide](/img/structure/B11959229.png)
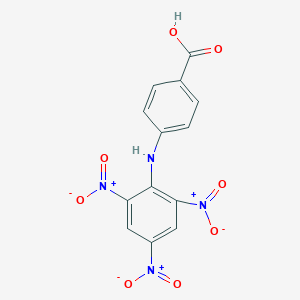
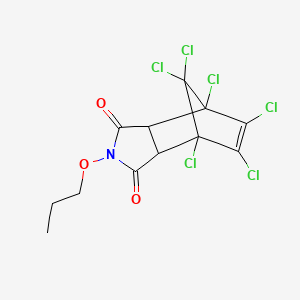
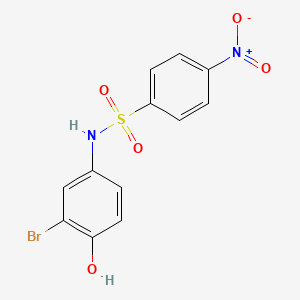
![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11959250.png)
